
N-Methylpropan-2-imine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylpropan-2-imine N-oxide is an organic compound that belongs to the class of imine oxides It is characterized by the presence of an imine group (C=N) and an N-oxide group (N→O)
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylpropan-2-imine N-oxide can be synthesized through the oxidation of N-Methylpropan-2-imine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) as oxidizing agents . The reaction conditions often include a basic environment to facilitate the formation of the N-oxide. For instance, treating N-Methylpropan-2-imine with hydrogen peroxide in the presence of a base results in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow processes. One such method involves the use of titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent . This method is considered safer, greener, and more efficient compared to traditional batch reactors.
Chemical Reactions Analysis
Types of Reactions
N-Methylpropan-2-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding amine, N-Methylpropan-2-amine, using electrochemical hydrogenation.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) in the presence of a base.
Reduction: Electrochemical hydrogenation using a suitable catalyst and reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Further oxidized products depending on the reaction conditions.
Reduction: N-Methylpropan-2-amine.
Substitution: Substituted imine derivatives.
Scientific Research Applications
N-Methylpropan-2-imine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-Methylpropan-2-imine N-oxide involves its ability to act as both an oxidizing and reducing agent under different conditions. The N-oxide group can participate in intramolecular elimination reactions, such as the Cope elimination, where it acts as a base to facilitate the formation of alkenes . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates involved.
Comparison with Similar Compounds
Similar Compounds
N-Methylpropan-2-imine: The parent compound without the N-oxide group.
N-Methylpropan-2-amine: The reduced form of N-Methylpropan-2-imine N-oxide.
Other Imines: Compounds with similar imine groups but different substituents.
Uniqueness
This compound is unique due to the presence of both the imine and N-oxide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
72552-73-9 |
|---|---|
Molecular Formula |
C4H9NO |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
N-methylpropan-2-imine oxide |
InChI |
InChI=1S/C4H9NO/c1-4(2)5(3)6/h1-3H3 |
InChI Key |
RZMUEDPRCNHRJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[N+](C)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
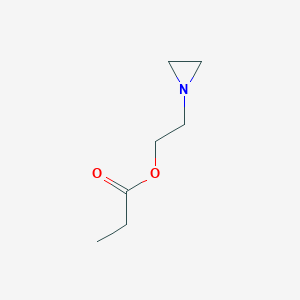
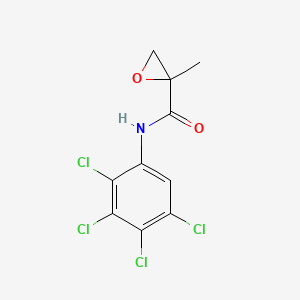
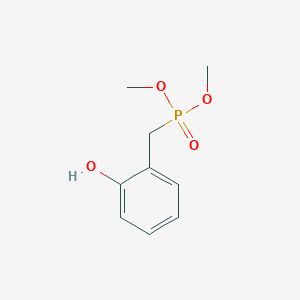
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)
![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)

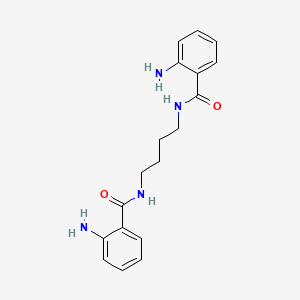
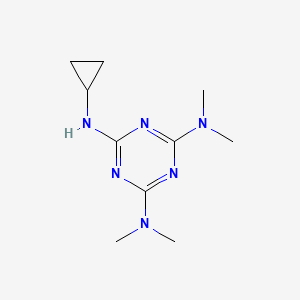
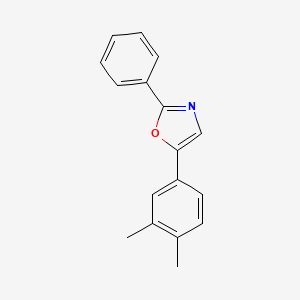
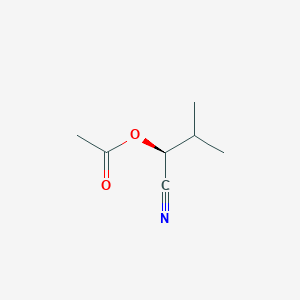

![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)

